4-(2-Piperidinoethoxy)benzoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-piperidin-1-ylethoxy)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15;/h4-7H,1-3,8-11H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVTYSMYHSVDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057841 | |

| Record name | 4-(2-Piperidinoethoxy)benzoic acid hydrochloride(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84449-80-9 | |

| Record name | Benzoic acid, 4-[2-(1-piperidinyl)ethoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84449-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Piperidinoethoxy)benzoic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Piperidinoethoxy)benzoic acid hydrochloride(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-piperidinoethoxy]benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2-Piperidinoethoxy)benzoic acid hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in the synthesis of the selective estrogen receptor modulator (SERM), Raloxifene.[1][2][3][4] This document details the compound's physical and chemical characteristics, outlines experimental protocols for their determination, and illustrates its role in the synthesis of Raloxifene and the subsequent signaling pathway of the active pharmaceutical ingredient.

Core Physical and Chemical Properties

This compound is a white to off-white solid organic compound.[5] The hydrochloride salt form of the molecule enhances its stability and solubility, which is advantageous for its application in research and pharmaceutical synthesis.[5] For optimal stability, it is recommended to store the compound in a refrigerator at 2-8°C under an inert atmosphere.[5][6]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀ClNO₃ | [1][7][8] |

| Molecular Weight | 285.76 g/mol | [3][7][8] |

| Melting Point | 267-271 °C (decomposes) | [2] |

| Appearance | White to off-white solid/powder | [5][6][9] |

| Solubility | Slightly soluble in DMSO and Methanol | |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 5 | [7] |

| Exact Mass | 285.1131712 g/mol | [7][8] |

| CAS Number | 84449-80-9 | [1][5][8] |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[10] A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.[11]

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[9][11] The tube is tapped gently to ensure the sample is compact at the bottom.[9][11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar device, which contains a heated block and a thermometer.

-

Heating and Observation:

-

A rapid initial heating can be performed to determine an approximate melting range.

-

For an accurate measurement, a second sample is heated slowly, with the temperature increasing at a rate of approximately 2°C per minute as it approaches the expected melting point.

-

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded to define the melting point range.

Determination of Solubility

Solubility is a fundamental physical property that influences a compound's behavior in various chemical and biological systems.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, Methanol) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24 hours or more) to ensure equilibrium is reached between the dissolved and undissolved solute.[12]

-

Sample Separation: Once equilibrium is achieved, the undissolved solid is separated from the solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Synthesis of Raloxifene and its Signaling Pathway

This compound is a crucial building block in the synthesis of Raloxifene.[1][2][4][5] The synthesis generally involves the acylation of a benzothiophene derivative with 4-(2-piperidinoethoxy)benzoyl chloride, which is prepared in situ from this compound.

Raloxifene functions as a selective estrogen receptor modulator (SERM).[5] It exhibits tissue-specific estrogen agonist and antagonist effects.[1][8] In bone tissue, it acts as an agonist, mimicking the effects of estrogen to inhibit bone resorption, thereby preserving bone mineral density.[5][8] Conversely, in breast and uterine tissues, it acts as an antagonist, blocking the proliferative effects of estrogen.[1][8]

References

- 1. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20070100147A1 - Process for preparing raloxifene hydrochloride - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. How to Calculate Solubility | Chemistry | Study.com [study.com]

- 5. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 8. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chm.uri.edu [chm.uri.edu]

- 12. lup.lub.lu.se [lup.lub.lu.se]

4-(2-Piperidinoethoxy)benzoic acid hydrochloride chemical structure and analysis

An In-depth Technical Guide to 4-(2-Piperidinoethoxy)benzoic acid hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key pharmaceutical intermediate. The document details its chemical structure, physicochemical properties, synthesis, and analytical methodologies, intended to support research and development activities.

Chemical Identity and Structure

This compound is a benzoic acid derivative recognized as a crucial building block in the synthesis of therapeutic agents, most notably Raloxifene Hydrochloride.[1][2] Its molecular structure consists of a benzoic acid core linked via an ethoxy bridge to a piperidine ring.[1] The hydrochloride salt form enhances the compound's stability and solubility for research and manufacturing applications.[1]

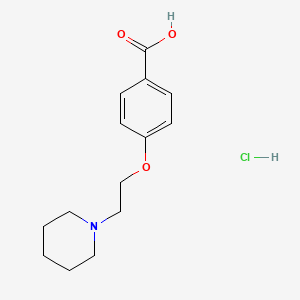

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 84449-80-9 | [1][2][3] |

| Molecular Formula | C₁₄H₁₉NO₃·HCl (or C₁₄H₂₀ClNO₃) | [1][4] |

| Molecular Weight | 285.77 g/mol | [2] |

| IUPAC Name | 4-(2-piperidin-1-ylethoxy)benzoic acid;hydrochloride | [1][5] |

| InChIKey | CMVTYSMYHSVDIU-UHFFFAOYSA-N | [1][5] |

| SMILES | C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O.Cl | [5][6] |

| Synonyms | 4-(2-Piperidinoethoxy)benzoic acid HCl; Raloxifene Benzoic Acid Impurity | [2][5][6] |

Physicochemical Properties

The compound is typically supplied as a white to off-white solid.[1] Its hydrochloride form makes it hygroscopic, necessitating storage in a controlled environment to prevent degradation.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid | [1] |

| Melting Point | 267-271°C (decomposes) | [2][6] |

| Boiling Point | 413.2°C at 760 mmHg | [2] |

| Flash Point | 203.7°C | [2] |

| Storage Conditions | Hygroscopic, store at 2-8°C or -20°C under an inert atmosphere | [2][7] |

Synthesis and Manufacturing

The primary synthesis route involves a nucleophilic substitution reaction.[1] This process is scalable and suitable for industrial production.[1]

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Nucleophilic Substitution

A detailed protocol for the synthesis is outlined below, adapted from publicly available methods.[8]

-

Charging the Reactor: In a three-neck flask equipped with a mechanical stirrer and condenser under a nitrogen atmosphere, charge methyl 4-hydroxybenzoate (7.61 g), 1-(2-chloroethyl)piperidine hydrochloride (11.05 g), powdered potassium carbonate (16.59 g), and isopropyl acetate (60 mL).[8]

-

Reaction: Slowly heat the mixture to 80°C. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC). The reaction is typically continued overnight to ensure completion.[8]

-

Workup: After completion, cool the mixture to room temperature. Add deionized water (60 mL) and stir until all solids dissolve.[8]

-

Extraction & Hydrolysis: Separate the organic and aqueous layers. Extract the organic layer with a 4N hydrochloric acid solution (3 x 20 mL). Combine the acidic aqueous extracts, which contain the ester intermediate.[8]

-

Precipitation: Heat the combined extracts to reflux (approx. 92°C) for about 7.5 hours to induce hydrolysis. After hydrolysis, remove ~10 mL of water by distillation and cool the mixture in an ice bath.[8]

-

Isolation: Collect the precipitated crystals of this compound by filtration, wash with acetone, and dry to yield the final product.[8]

Role in Drug Development & Key Reactions

This compound's primary significance lies in its role as a direct precursor to Raloxifene.[1][2] A critical transformation is its conversion to an acid chloride, which is then used in situ for subsequent coupling reactions in the total synthesis of the active pharmaceutical ingredient (API).

Caption: In situ formation of the acid chloride for Raloxifene synthesis.[1]

This in situ acid chloride formation is an efficient method that bypasses the need to isolate ester intermediates, streamlining the manufacturing process for Raloxifene.[1]

Analytical Profile

A suite of analytical techniques is employed to confirm the identity, purity, and quality of this compound. High-purity reference standards are used for accurate quantification and impurity profiling.

Table 3: Summary of Analytical Techniques

| Technique | Purpose | Typical Specification | Reference |

| HPLC | Purity assessment and quantification | >99.0% | [1][9] |

| ¹H and ¹³C NMR | Structural confirmation and identification | Conforms to structure | |

| Mass Spectrometry (MS) | Molecular weight verification | Conforms to molecular ion peak | [1][10] |

| FTIR Spectroscopy | Functional group identification | Conforms to reference spectrum | |

| Potentiometric Assay | Assay of hydrochloride salt content | 97.0% - 105.0% | [9] |

| Elemental Analysis | Confirmation of elemental composition (%C, H, N) | Conforms to theoretical values | [1][10] |

| Karl Fischer Titration | Water content determination | NMT 0.5% | [9][10] |

Experimental Protocols: Analytical Methods

High-Performance Liquid Chromatography (HPLC) - Representative Method While specific validated methods are proprietary, a typical stability-indicating HPLC method for this compound would involve the following:

-

Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 5.5) and an organic solvent like acetonitrile.[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength such as 275 nm.[11]

-

Purpose: To separate the main compound from starting materials, by-products, and degradation products, allowing for accurate purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). ¹H and ¹³C NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz).

-

Analysis: The chemical shifts, integration, and coupling patterns of the proton signals, along with the chemical shifts of the carbon signals, are compared against a reference standard or theoretical values to confirm the molecular structure.

Mass Spectrometry (MS)

-

Protocol: High-resolution mass spectrometry (HRMS) is often performed using electrospray ionization (ESI) in positive mode. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Analysis: The primary goal is to identify the molecular ion peak (e.g., [M+H]⁺ for the free base) to confirm the molecular weight.[1]

References

- 1. This compound|CAS 84449-80-9 [benchchem.com]

- 2. Cas 84449-80-9,4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | lookchem [lookchem.com]

- 3. 4-[2-piperidinoethoxy]benzoic acid hydrochloride| CAS:#84449-80-9 -Letopharm Limited [letopharm.com]

- 4. 4-[2-Piperidinoethoxy) Benzoic Acid Hydrochloride – Molecular Formula, Molecular Weight, Synonyms, End Use [sanikachem.com]

- 5. This compound | C14H20ClNO3 | CID 5743835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9 [chemicalbook.com]

- 9. 4-[2-(1-Piperdine)ethoxybenzoic Acid Hydrochloride Manufacturer, Exporter from Aurangabad [anjalilabs.co.in]

- 10. 4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride | CAS Number 84449-80-9 [klivon.com]

- 11. pubs.rsc.org [pubs.rsc.org]

4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride (CAS 84449-80-9): A Technical Guide to Spectral Analysis

Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the spectral analysis of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride, a key intermediate in pharmaceutical synthesis.

This in-depth guide outlines the standard methodologies for acquiring and interpreting spectral data for this compound (CAS 84449-80-9). While specific, experimentally-derived quantitative data for this compound is not consistently available in the public domain, this paper details the expected spectral characteristics from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It includes structured tables for data presentation, detailed experimental protocols for each analytical technique, and a visual representation of the analytical workflow.

Compound Overview

This compound, with the chemical formula C₁₄H₂₀ClNO₃, is a heterocyclic aromatic compound.[1][2] Its structure features a benzoic acid group linked to a piperidine ring via an ethoxy bridge. The hydrochloride salt form is often used to improve the compound's stability and solubility. It is a recognized key intermediate in the synthesis of pharmaceuticals like Raloxifene.[3][4][5][6][7] The precise characterization of its chemical structure and purity through spectroscopic methods is a critical step in the drug development process.

Anticipated Spectral Data

Based on the known structure of this compound, the following sections present the anticipated spectral data in a tabulated format. These tables serve as a reference for researchers performing spectral analysis on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Anticipated ¹H NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |

| 10.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| 7.8 - 8.1 | Doublet | 2H | Aromatic (ortho to -COOH) |

| 6.9 - 7.2 | Doublet | 2H | Aromatic (ortho to -OCH₂) |

| 4.2 - 4.5 | Triplet | 2H | Methylene (-OCH₂) |

| 3.3 - 3.6 | Triplet | 2H | Methylene (-CH₂N) |

| 2.8 - 3.2 | Multiplet | 4H | Piperidine (protons adjacent to N) |

| 1.5 - 1.9 | Multiplet | 6H | Piperidine (remaining protons) |

Table 2: Anticipated ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| > 165 | Carboxylic Acid Carbon (-COOH) |

| 160 - 165 | Aromatic Carbon (C-O) |

| 130 - 135 | Aromatic Carbon (ortho to -COOH) |

| 120 - 125 | Aromatic Carbon (ipso to -COOH) |

| 110 - 115 | Aromatic Carbon (ortho to -OCH₂) |

| 65 - 70 | Methylene Carbon (-OCH₂) |

| 55 - 60 | Methylene Carbon (-CH₂N) |

| 50 - 55 | Piperidine Carbons (adjacent to N) |

| 20 - 30 | Piperidine Carbons |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound. For this compound, the free base (C₁₄H₁₉NO₃) has a molecular weight of approximately 249.14 g/mol .

Table 3: Anticipated High-Resolution Mass Spectrometry (HRMS) Data

| m/z (mass-to-charge ratio) | Ion Species |

| ~250.1443 | [M+H]⁺ (Protonated free base) |

| ~272.1262 | [M+Na]⁺ (Sodium adduct of free base) |

Note: The observed m/z will correspond to the free base of the molecule, as the hydrochloride salt typically dissociates in the mass spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Anticipated Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch of the carboxylic acid |

| ~2950 and ~2850 | C-H stretches of the piperidine and ethoxy groups |

| ~1700 | C=O stretch of the carboxylic acid |

| ~1600 and ~1500 | C=C stretches of the aromatic ring |

| ~1250 | C-O stretch of the aryl ether |

| ~1100 | C-N stretch of the piperidine |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: Prepare the solid sample using either the KBr (potassium bromide) pellet method or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the synthesis and spectral characterization of this compound.

References

- 1. 4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride | CAS Number 84449-80-9 [klivon.com]

- 2. This compound | C14H20ClNO3 | CID 5743835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9 [chemicalbook.com]

- 4. This compound|CAS 84449-80-9 [benchchem.com]

- 5. Cas 84449-80-9,4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | lookchem [lookchem.com]

- 6. apicule.com [apicule.com]

- 7. 4-[2-Piperidinoethoxy) Benzoic Acid Hydrochloride – Molecular Formula, Molecular Weight, Synonyms, End Use [sanikachem.com]

An In-depth Technical Guide to the Mechanism of Action of 4-(2-Piperidinoethoxy)benzoic acid Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Piperidinoethoxy)benzoic acid hydrochloride is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of second-generation Selective Estrogen Receptor Modulators (SERMs), most notably Raloxifene. While direct pharmacological data on this compound itself is limited in publicly available literature, its significance is intrinsically linked to the therapeutic action of the compounds it helps create. This guide, therefore, focuses on the well-documented mechanism of action of its principal derivative, Raloxifene, providing a comprehensive overview of its molecular interactions, signaling pathways, and tissue-specific effects. The guide includes quantitative pharmacological data, detailed experimental protocols for characterizing SERMs, and visual diagrams of key pathways and workflows to support research and development in this area.

Introduction: The Role of this compound in SERM Synthesis

This compound serves as a critical building block in the multi-step synthesis of Raloxifene. Its piperidinoethoxy side chain is a key structural motif that contributes to the high-affinity binding of Raloxifene to estrogen receptors. The synthesis generally involves the coupling of this benzoic acid derivative with a benzothiophene core structure. Understanding the synthesis is crucial for chemists and pharmacologists developing new SERMs or optimizing existing synthetic routes.

Below is a generalized workflow for the synthesis of Raloxifene, highlighting the integration of the 4-(2-Piperidinoethoxy)benzoic acid moiety.

Mechanism of Action of Raloxifene

Raloxifene is a second-generation, non-steroidal SERM that exhibits tissue-selective estrogen agonist and antagonist activities.[1] Its mechanism revolves around its differential interaction with the two estrogen receptor isoforms, ERα and ERβ, and the subsequent recruitment of co-regulatory proteins.[1][2]

Binding to Estrogen Receptors

Raloxifene binds with high affinity to both ERα and ERβ.[3] This binding is competitive with endogenous estrogens like 17β-estradiol.[4][5] The affinity (Kd) of raloxifene for ERα is approximately 50 pM, which is comparable to that of estradiol.[6] The binding of Raloxifene to the ligand-binding domain of the estrogen receptor induces a unique conformational change in the receptor protein.[7] This altered conformation is distinct from that induced by either estrogens (full agonists) or pure antiestrogens.[8]

Tissue-Specific Agonist and Antagonist Effects

The tissue-specific effects of Raloxifene are determined by the conformation of the Raloxifene-ER complex, the relative expression of ERα and ERβ in different tissues, and the availability of tissue-specific coactivator and corepressor proteins.[1]

-

Bone (Agonist Effect): In bone tissue, the Raloxifene-ER complex recruits coactivator proteins, mimicking the effects of estrogen.[1][9] This leads to the inhibition of osteoclast activity and a reduction in bone resorption, thereby preserving bone mineral density.[2][3] Raloxifene has been shown to suppress the activity of cytokines like IL-6, which are involved in bone resorption.[3]

-

Breast and Uterine Tissue (Antagonist Effect): In breast and uterine tissues, the Raloxifene-ER complex preferentially recruits corepressor proteins. This blocks the transcription of estrogen-responsive genes that promote cell proliferation, thus exerting an anti-estrogenic effect.[1][10] This antagonism is the basis for its use in reducing the risk of invasive breast cancer.[2][5]

-

Lipid Metabolism (Agonist Effect): Raloxifene demonstrates estrogen-like effects on lipid metabolism, leading to a reduction in total and LDL cholesterol levels.[1]

The signaling pathway of Raloxifene, highlighting its tissue-specific actions, is illustrated below.

Quantitative Pharmacological Data

The efficacy of Raloxifene has been quantified in numerous preclinical and clinical studies. The following tables summarize key data.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Kd) | Relative Binding Affinity (%) vs. Estradiol |

| Raloxifene | ERα | ~50 pM | 8 - 34%[6] |

| Raloxifene | ERβ | - | 0.5 - 76%[6] |

| 17β-Estradiol | ERα / ERβ | High | 100% |

Table 2: Clinical Efficacy in Postmenopausal Women (MORE Trial)

| Outcome | Raloxifene Treatment (60 mg/day) | Placebo | Relative Risk Reduction |

| New Vertebral Fractures (3 years) | 6.6% incidence | 10.1% incidence | 30%[11] |

| Invasive Breast Cancer (3 years) | 13 cases (out of 5129) | 27 cases (out of 2576) | 76%[12] |

| ER-Positive Breast Cancer (3 years) | - | - | 90%[12][13] |

| Bone Mineral Density (Spine, 3 years) | +2.6% increase | - | - |

| Bone Mineral Density (Femoral Neck, 3 years) | +2.1% increase | - | - |

Experimental Protocols

Characterizing the mechanism of action of SERMs like Raloxifene involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for ERα and ERβ.

Methodology:

-

Receptor Preparation: Human recombinant ERα and ERβ are used.

-

Radioligand: [3H]-Estradiol is used as the radiolabeled ligand.

-

Assay Buffer: A suitable buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) is prepared.

-

Competition Binding: A constant concentration of the radioligand is incubated with increasing concentrations of the test compound (e.g., Raloxifene) and the estrogen receptor in the assay buffer.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separation of Bound and Free Ligand: Hydroxylapatite or dextran-coated charcoal is used to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of radioligand binding), which is then used to calculate the Ki (inhibition constant).

Cell Proliferation Assay (e.g., in MCF-7 cells)

Objective: To assess the estrogenic or anti-estrogenic effect of a compound on the proliferation of estrogen-sensitive breast cancer cells.

Methodology:

-

Cell Culture: MCF-7 cells (an ER-positive human breast adenocarcinoma cell line) are cultured in appropriate media. Prior to the experiment, cells are maintained in a phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: After cell attachment, the medium is replaced with a medium containing various concentrations of the test compound, with or without 17β-estradiol.

-

Incubation: Cells are incubated for a period of 4-6 days.

-

Proliferation Measurement: Cell proliferation is assessed using methods such as the MTT assay, which measures metabolic activity, or by direct cell counting.

-

Data Analysis: The results are expressed as a percentage of the control (vehicle-treated cells) and dose-response curves are generated to determine EC50 (for agonist activity) or IC50 (for antagonist activity).

In Vivo Model of Postmenopausal Osteoporosis (Ovariectomized Rat Model)

Objective: To evaluate the effect of a test compound on bone loss in a model that mimics postmenopausal estrogen deficiency.

Methodology:

-

Animals: Adult female Sprague-Dawley rats are used.

-

Surgical Procedure: Rats undergo either a sham operation or bilateral ovariectomy (OVX) to induce estrogen deficiency.

-

Treatment: Following a recovery period, OVX rats are treated daily with the test compound (e.g., Raloxifene administered orally) or vehicle for a specified duration (e.g., 4-12 weeks). A sham-operated group serves as a control for normal bone density.

-

Bone Mineral Density (BMD) Measurement: At the end of the treatment period, BMD of the femur and lumbar vertebrae is measured using dual-energy X-ray absorptiometry (DXA).

-

Bone Turnover Markers: Serum levels of bone turnover markers (e.g., osteocalcin for bone formation, C-telopeptide for bone resorption) can be measured by ELISA.

-

Histomorphometry: Bones can be harvested for histological analysis to assess parameters such as trabecular bone volume and osteoclast/osteoblast numbers.

-

Data Analysis: Statistical analysis is performed to compare the effects of the treatment with the vehicle-treated OVX group and the sham-operated group.

A generalized workflow for the preclinical evaluation of a SERM is depicted below.

Conclusion

This compound is a cornerstone in the chemical synthesis of Raloxifene, a therapeutically important SERM. The pharmacological actions of Raloxifene are a direct consequence of its unique interactions with estrogen receptors, leading to tissue-specific agonist and antagonist effects. This dual activity allows it to confer the benefits of estrogen on bone and lipid metabolism while protecting breast and uterine tissues from excessive estrogenic stimulation. A thorough understanding of its mechanism, supported by robust quantitative data and well-defined experimental protocols, is essential for the ongoing development of safer and more effective SERMs for the management of postmenopausal health conditions.

References

- 1. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Raloxifene and its role in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Raloxifene - Wikipedia [en.wikipedia.org]

- 7. Raloxifene: a selective estrogen-receptor modulator for postmenopausal osteoporosis - a clinical update on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Transcriptional activities of estrogen receptor alpha and beta in yeast properties of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reduction of vertebral fracture risk in postmenopausal women with osteoporosis treated with raloxifene: results from a 3-year randomized clinical trial. Multiple Outcomes of Raloxifene Evaluation (MORE) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of raloxifene on risk of breast cancer in postmenopausal women: results from the MORE randomized trial. Multiple Outcomes of Raloxifene Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Update on raloxifene: role in reducing the risk of invasive breast cancer in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Piperidinoethoxy-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidinoethoxy moiety is a significant pharmacophore in medicinal chemistry, conferring a diverse range of biological activities upon the molecules that contain it. This technical guide provides an in-depth overview of the biological activities of various piperidinoethoxy-containing compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of representative piperidinoethoxy-containing compounds across different therapeutic areas.

Anticancer Activity

The piperidinoethoxy scaffold is a common feature in a variety of anticancer agents. These compounds often exert their effects through the inhibition of key signaling kinases or by inducing apoptosis.

Table 1: Anticancer Activity of Piperidinoethoxy-Containing Compounds

| Compound Class | Specific Compound | Target(s) | Assay | Cell Line(s) | IC50 Value | Reference |

| Piperidinyl-Based Benzoxazole | Compound 11b | VEGFR-2, c-Met | Kinase Inhibition | - | 0.057 µM (VEGFR-2), 0.181 µM (c-Met) | [1] |

| Piperidinyl-Based Benzoxazole | Compound 11a | VEGFR-2, c-Met | Kinase Inhibition | - | 0.082 µM (VEGFR-2), 0.280 µM (c-Met) | [1] |

| Piperidinyl-Based Benzoxazole | Compound 5a | VEGFR-2, c-Met | Kinase Inhibition | - | 0.145 µM (VEGFR-2), 0.188 µM (c-Met) | [1] |

| Piperidinyl-Based Benzoxazole | Compound 5g | VEGFR-2, c-Met | Kinase Inhibition | - | 0.970 µM (VEGFR-2), 1.885 µM (c-Met) | [1] |

| Piperidinyl-Based Benzoxazole | Compound 5h | VEGFR-2, c-Met | Kinase Inhibition | - | 0.450 µM (VEGFR-2), 0.980 µM (c-Met) | [1] |

| Piperine Derivative | Compound H7 | - | MTT Assay | Hela | 10.50 ± 3.74 μM | [2] |

| Piperine Derivative | Compound H7 | - | MTT Assay | MDA-MB-231 | 11.86 ± 0.32 μM | [2] |

| Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoid | Compound 3c | - | Antiproliferative Assay | HCT-116 | Not specified, but more potent than EF24 | [3] |

| 4-(4-benzyloxy)phenoxypiperidines | Compound 10d | LSD1 | Enzyme Inhibition | - | 4 µM | [4] |

Antimicrobial Activity

Piperidinoethoxy moieties have been incorporated into novel antimicrobial agents, particularly those targeting Gram-positive bacteria.

Table 2: Antimicrobial Activity of Piperidinoethoxy-Containing Compounds

| Compound Class | Specific Compound(s) | Target Organism(s) | MIC (µg/mL) | Reference |

| Piperidinyloxy Oxazolidinone | Analogs of Eperezolid | Gram-positive bacteria (e.g., Staphylococcus aureus) | Active (specific values not detailed in abstract) | [5] |

| N-Substituted Piperidinyloxy Oxazolidinone | Compound 11 | Staphylococcus aureus Smith | Potent in vivo efficacy (specific MIC not detailed in abstract) | [6] |

Enzyme Inhibition

Beyond kinases, piperidinoethoxy-containing compounds have been shown to inhibit other enzymes implicated in disease, such as Lysine-Specific Demethylase 1 (LSD1), a target in oncology.

Table 3: Enzyme Inhibition by Piperidinoethoxy-Containing Compounds

| Compound Class | Specific Compound | Target Enzyme | Inhibition Type | IC50 Value | Reference |

| 4-(4-benzyloxy)phenoxypiperidines | Compound 10d | LSD1 | Reversible and Selective | 4 µM | [4] |

Inhibition of β-Amyloid Aggregation

Certain piperidone derivatives containing the piperidinoethoxy functionality have demonstrated potential in the context of Alzheimer's disease by inhibiting the aggregation of β-amyloid peptides.

Table 4: Inhibition of β-Amyloid Aggregation

| Compound Class | Specific Compound | Assay | Inhibition | Reference |

| 2-Piperidone Derivative | Compound 7q | Aβ(1-42) self-aggregation | 59.11% at 20 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay for VEGFR-2 and c-Met

This protocol is adapted from the study on novel piperidinyl-based benzoxazole derivatives[1].

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against VEGFR-2 and c-Met kinases.

Materials:

-

Recombinant human VEGFR-2 and c-Met kinase domains.

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1).

-

ATP.

-

Test compounds dissolved in DMSO.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

-

White, opaque 96-well plates.

-

Luminometer.

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add the test compound dilutions. Include wells for a positive control (kinase + substrate + ATP, no inhibitor) and a negative control (kinase + substrate, no ATP).

-

Add the kinase (VEGFR-2 or c-Met) and the substrate to each well.

-

Initiate the kinase reaction by adding ATP to all wells except the negative control.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay for Anticancer Activity

This protocol is a standard method for assessing cell viability and is based on the methodology used in the evaluation of piperine derivatives[2].

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Hela, MDA-MB-231).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, as would be used for novel piperidinyloxy oxazolidinones[5][6].

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well (except for a sterility control well) with the bacterial suspension. Include a growth control well (broth and bacteria, no compound).

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of piperidinoethoxy-containing compounds.

Signaling Pathways

VEGFR-2 and c-Met Signaling Crosstalk and Inhibition

ROS-Induced Apoptosis Pathway

LPS-Induced Inflammatory Pathway in Macrophages

Experimental Workflows

Workflow for In Vitro Kinase Inhibition Assay

Workflow for MTT Cell Viability Assay

Conclusion

The piperidinoethoxy moiety continues to be a valuable scaffold in the design of novel therapeutic agents. The compounds highlighted in this guide demonstrate a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects. The provided data, protocols, and pathway diagrams offer a foundational resource for researchers aiming to further explore and develop piperidinoethoxy-containing compounds for various therapeutic applications. Future work in this area will likely focus on optimizing the selectivity and potency of these compounds, as well as elucidating their mechanisms of action in greater detail to advance the most promising candidates toward clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel piperidinyloxy oxazolidinone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel piperidinyloxy oxazolidinone antibacterial agents. Diversification of the N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Dance of Estrogen Receptor Modulation: An In-depth Guide to 4-(2-Piperidinoethoxy)benzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core structure-activity relationships (SAR) of 4-(2-Piperidinoethoxy)benzoic acid analogs, a chemical scaffold of significant interest in medicinal chemistry. This moiety is a cornerstone in the architecture of selective estrogen receptor modulators (SERMs), most notably Raloxifene. Understanding the intricate relationship between the structural modifications of these analogs and their biological activity is paramount for the rational design of novel therapeutics targeting the estrogen receptor (ER).

Core Structure and Biological Significance

The 4-(2-Piperidinoethoxy)benzoic acid scaffold is a key pharmacophore that facilitates interaction with the estrogen receptor. It is a crucial component in the synthesis of SERMs like Raloxifene and Tamoxifen, which are used in the treatment and prevention of osteoporosis and breast cancer. The biological activity of these analogs is primarily attributed to their ability to bind to estrogen receptors (ERα and ERβ) and modulate their transcriptional activity in a tissue-specific manner. This can result in either estrogenic (agonist) or antiestrogenic (antagonist) effects, depending on the cellular context.

Structure-Activity Relationship Insights

The biological activity of 4-(2-Piperidinoethoxy)benzoic acid analogs is highly dependent on their structural features. While a comprehensive quantitative SAR table for systematic modifications of the benzoic acid and piperidine rings is not extensively published in a single source, analysis of the broader class of SERMs, particularly Raloxifene analogs, provides critical insights.

Key Structural Determinants for Activity:

-

The Piperidinoethoxy Side Chain: This basic side chain is crucial for high-affinity binding to the estrogen receptor. The nitrogen atom within the piperidine ring is thought to interact with key amino acid residues in the ligand-binding pocket of the ER.

-

The Benzoic Acid Moiety: The carboxylic acid group can be a key interaction point. However, in many active compounds like Raloxifene, this is part of a larger benzoyl group attached to a more complex heterocyclic system.

-

Substitutions on the Phenyl Ring: Modifications to the phenyl ring of the benzoic acid can significantly impact potency and selectivity.

-

The Overall Molecular Conformation: The three-dimensional shape of the molecule plays a critical role in how it fits into the ER ligand-binding domain and whether it stabilizes an agonist or antagonist conformation of the receptor.

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data for Raloxifene, which incorporates the 4-(2-piperidinoethoxy)phenyl moiety, and some of its analogs. This data provides a valuable starting point for understanding the SAR of this class of compounds.

Table 1: Estrogen Receptor Binding Affinity of Raloxifene

| Compound | Target | Assay Description | IC50 (nM) |

| Raloxifene | Estrogen Receptor α (Human) | Radioligand Binding Assay | 0.7 - 7 |

| Raloxifene | Estrogen Receptor β (Human) | Radioligand Binding Assay | 12 |

Table 2: Antiproliferative Activity of Raloxifene in MCF-7 Breast Cancer Cells

| Compound | Cell Line | Assay | IC50 (µM) |

| Raloxifene | MCF-7 (ER-positive) | Cell Proliferation Assay | ~10 |

Note: IC50 values can vary between different studies and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the biological activity of 4-(2-Piperidinoethoxy)benzoic acid analogs. Below are representative protocols for key experiments.

Synthesis of 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride

A common synthetic route involves the nucleophilic substitution reaction between a 4-hydroxybenzoic acid derivative and 1-(2-chloroethyl)piperidine.

General Procedure:

-

To a solution of methyl 4-hydroxybenzoate in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

-

Add 1-(2-chloroethyl)piperidine hydrochloride to the mixture.

-

Heat the reaction mixture at 80-100°C for 12-24 hours.

-

After cooling, the reaction mixture is worked up by extraction and purification to yield the methyl ester of 4-(2-piperidinoethoxy)benzoic acid.

-

The ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with NaOH followed by acidification).

-

The final product is isolated as the hydrochloride salt.[1]

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the estrogen receptor.

Protocol Outline:

-

Preparation of Uterine Cytosol: Uteri from immature or ovariectomized female rats are homogenized in a buffer to prepare a cytosolic fraction containing the estrogen receptors.

-

Competitive Binding Incubation: A constant amount of uterine cytosol and a fixed concentration of [³H]-estradiol are incubated with increasing concentrations of the test compound.

-

Separation of Bound and Unbound Ligand: The receptor-bound [³H]-estradiol is separated from the free radioligand. This is often achieved by adsorbing the receptor-ligand complex onto hydroxylapatite or by dextran-coated charcoal treatment.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined.

MCF-7 Cell Proliferation Assay

This assay assesses the effect of the compounds on the proliferation of estrogen-receptor-positive human breast cancer cells (MCF-7).

Protocol Outline:

-

Cell Culture: MCF-7 cells are maintained in a suitable culture medium supplemented with fetal bovine serum. For the assay, cells are often stripped of steroids by culturing in a phenol red-free medium with charcoal-stripped serum.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds. Controls include a vehicle control and a positive control (e.g., estradiol to stimulate proliferation, or a known antiestrogen like tamoxifen).

-

Incubation: The cells are incubated for a period of 3 to 6 days to allow for cell proliferation.

-

Measurement of Cell Viability/Proliferation: Cell proliferation can be quantified using various methods, such as:

-

MTT or MTS assay: Measures the metabolic activity of viable cells.

-

Crystal violet staining: Stains the DNA of adherent cells.

-

Direct cell counting: Using a hemocytometer or an automated cell counter.

-

-

Data Analysis: The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental and logical relationships.

Caption: General workflow for the synthesis and biological evaluation of 4-(2-Piperidinoethoxy)benzoic acid analogs.

Caption: Simplified signaling pathway of a Selective Estrogen Receptor Modulator (SERM).

Conclusion

The 4-(2-Piperidinoethoxy)benzoic acid scaffold remains a highly valuable starting point for the design of novel SERMs. The structure-activity relationships, while complex and tissue-dependent, offer clear avenues for optimization. The piperidinoethoxy side chain is fundamental for receptor affinity, while modifications to the aromatic core and its substituents provide the handles for fine-tuning biological activity and achieving desired tissue selectivity. Future research in this area will likely focus on developing analogs with improved oral bioavailability, enhanced tissue-specific effects, and reduced off-target activities, further expanding the therapeutic potential of this important class of molecules.

References

The Pharmacological Profile of Benzoic Acid Derivatives with Piperidine Side Chains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of benzoic acid derivatives incorporating a piperidine side chain. This structural motif is of significant interest in medicinal chemistry, demonstrating a wide range of biological activities and therapeutic potential. This document delves into their quantitative structure-activity relationships (SAR), detailed experimental methodologies for their evaluation, and the signaling pathways they modulate.

Introduction

Benzoic acid and its derivatives are a well-established class of compounds with diverse applications in medicine and industry.[1][2] The incorporation of a piperidine ring, a prevalent scaffold in numerous FDA-approved drugs, often enhances the pharmacological properties of the parent molecule.[3] This combination can lead to improved metabolic stability, modulation of lipophilicity for better bioavailability, and the introduction of key interactions with biological targets.[4][5] Consequently, benzoic acid derivatives with piperidine side chains have been explored for a multitude of therapeutic applications, including as enzyme inhibitors, receptor antagonists, and anticancer agents.[6][7][8][9]

Quantitative Structure-Activity Relationship (SAR)

The biological activity of benzoic acid derivatives with a piperidine side chain is significantly influenced by the nature and position of substituents on both the benzoic acid and piperidine rings. Understanding these relationships is crucial for the rational design of potent and selective therapeutic agents.

Tyrosinase Inhibitors

A series of piperazine/piperidine amides of benzoic and cinnamic acid derivatives have been investigated as tyrosinase inhibitors. The following table summarizes the inhibitory activity (pIC50) against the monophenolase and diphenolase activities of mushroom tyrosinase.[10][11]

| Compound | Linker | R1 | R2 | R3 | R4 | Monophenolase pIC50 | Diphenolase pIC50 |

| 1a | Benzoyl | H | H | H | Phenyl | 4.13 ± 0.04 | < 4.00 |

| 1b | Benzoyl | H | H | H | Benzyl | 4.31 ± 0.03 | < 4.00 |

| 2a | Benzoyl | OH | H | H | Phenyl | 4.34 ± 0.04 | < 4.00 |

| 2b | Benzoyl | OH | H | H | Benzyl | 4.49 ± 0.03 | < 4.00 |

| 3a | Cinnamoyl | OH | OH | H | Phenyl | > 4.00 | 4.18 ± 0.05 |

| 3b | Cinnamoyl | OH | OH | H | Benzyl | 4.11 ± 0.04 | < 4.00 |

| 5b | Benzoyl | OCH3 | H | H | Benzyl | 4.99 ± 0.05 | < 4.00 |

Data extracted from Varela et al., 2023.[6][10][11]

Key SAR Observations for Tyrosinase Inhibitors:

-

In general, benzoyl derivatives displayed slightly higher potency than their cinnamoyl counterparts.[6]

-

The presence of a benzyl group on the piperidine ring (e.g., compound 5b) was found to be crucial for enhanced potency, likely due to favorable hydrophobic interactions within the enzyme's active site.[10][11]

-

The inhibitory activity was not correlated with antiradical activity, suggesting a direct interaction with the enzyme.[10][11]

P2Y14 Receptor Antagonists

Certain benzoic acid derivatives with a piperidine moiety have been identified as potent antagonists of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory responses.

| Compound | Structure | hP2Y14R Ki (nM) |

| PPTN (1a) | 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid | 15 |

| N-acetyl derivative (1b) | N-acetylated PPTN | Potent |

| Triazole derivative (3a) | - | Moderate Affinity |

| Piperidine amide (11) | - | Moderate Affinity |

| 5-(hydroxymethyl)isoxazol-3-yl) congener (29) | - | Moderate Affinity |

Data extracted from publications on P2Y14R antagonists.

Key SAR Observations for P2Y14R Antagonists:

-

The zwitterionic nature of the parent compounds can be modified to improve drug-like properties.

-

Replacement of the piperidine ring with bioisosteres can maintain or, in some cases, enhance receptor affinity.

-

The naphthalene scaffold appears to be important for high-affinity binding.

5-HT2A Receptor Ligands

The benzoylpiperidine fragment is a recognized privileged structure in the design of ligands for serotonin receptors, particularly the 5-HT2A receptor, which is a key target for atypical antipsychotics.[4][12]

| Compound | Modification | 5-HT2A IC50 (nM) | 5-HT1A IC50 (nM) |

| 31 | 4-(p-fluorobenzoyl)piperidine moiety | 1.1 | 68 |

| 33 | 4-(p-fluorobenzoyl)piperidine moiety | 2.4 | - |

| 63 | Benzoylpiperidine derivative | Ki = 4 nM | Ki = 2 nM (5-HT7) |

| 64 | Benzoylpiperidine derivative | Ki = 27 nM | Ki = 2 nM (5-HT7) |

Data extracted from a review on benzoylpiperidine derivatives.[12]

Key SAR Observations for 5-HT2A Receptor Ligands:

-

The 4-(p-fluorobenzoyl)piperidine moiety is a critical pharmacophore for high-affinity 5-HT2A receptor binding.[12]

-

The length of the linker in dimeric ligands can significantly impact antagonist potency at 5-HT2A receptors.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. This section outlines the methodologies for key assays used to characterize the pharmacological profile of benzoic acid derivatives with piperidine side chains.

Synthesis of Benzoic Acid Piperidine Amides

A common synthetic route for preparing these derivatives involves the coupling of a substituted benzoic acid with a piperidine derivative.[6]

General Procedure:

-

Dissolve the desired benzoic acid derivative in a suitable solvent (e.g., DMF).

-

Add a coupling agent such as EDC·HCl and an activator like HOBt to the solution.

-

Introduce the appropriate piperidine derivative to the reaction mixture.

-

Stir the reaction at room temperature for a specified period (e.g., 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of tyrosinase, a key enzyme in melanin synthesis.[6][9]

Materials:

-

Mushroom tyrosinase (Sigma-Aldrich)

-

L-tyrosine (substrate for monophenolase activity)

-

L-DOPA (substrate for diphenolase activity)

-

Phosphate buffer (50 mM, pH 6.5)

-

Test compounds and reference inhibitor (e.g., kojic acid) dissolved in DMSO

-

96-well microplate reader

Protocol:

-

Prepare a fresh solution of mushroom tyrosinase in phosphate buffer (e.g., 5000 U/mL).[6]

-

Prepare stock solutions of test compounds and the reference inhibitor in DMSO.

-

In a 96-well plate, add 20 µL of the test compound solution (or DMSO for control) and 50 µL of the tyrosinase enzyme solution.[1]

-

Incubate the plate at 25°C for 10 minutes.[1]

-

Initiate the enzymatic reaction by adding 30 µL of the substrate solution (L-tyrosine for monophenolase or L-DOPA for diphenolase).[1]

-

Immediately measure the absorbance at a specific wavelength (e.g., 475-510 nm) at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) using a microplate reader.[1][9]

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

P2Y14 Receptor Binding Assay

This assay measures the affinity of a compound for the P2Y14 receptor, typically using a radiolabeled ligand.

General Protocol Outline:

-

Prepare cell membranes from a cell line overexpressing the human P2Y14 receptor (e.g., HEK293 or CHO cells).

-

In a 96-well plate, incubate the cell membranes with a radiolabeled P2Y14 receptor agonist or antagonist (e.g., [3H]UDP-glucose) in the presence of varying concentrations of the test compound.

-

Allow the binding to reach equilibrium (e.g., incubate for 1 hour at room temperature).

-

Separate the bound from the free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled P2Y14 ligand) from the total binding.

-

Calculate the Ki value (inhibition constant) of the test compound using the Cheng-Prusoff equation.

5-HT2A Receptor Functional Assay

This assay evaluates the functional activity of a compound at the 5-HT2A receptor, determining whether it acts as an agonist, antagonist, or inverse agonist. A common method is to measure the downstream signaling events, such as calcium mobilization or inositol phosphate accumulation.[13]

General Protocol for Calcium Mobilization Assay:

-

Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Wash the cells to remove excess dye.

-

Add varying concentrations of the test compound to the wells. For antagonist testing, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin).

-

Measure the fluorescence intensity over time using a fluorescence plate reader to detect changes in intracellular calcium levels.

-

Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate key concepts relevant to the pharmacology of benzoic acid derivatives with piperidine side chains.

Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of cell fate, proliferation, and migration.[4][5][7][11][12] Dysregulation of this pathway is implicated in various diseases, including cancer. Some piperidine-containing compounds have been shown to modulate this pathway.

Caption: Canonical Wnt/β-catenin signaling pathway.

General Drug Discovery Workflow

The process of discovering and developing a new drug is a complex, multi-stage endeavor. This workflow provides a high-level overview of the key phases.[2][14]

Caption: A generalized workflow for drug discovery and development.

Experimental Workflow for Enzyme Inhibition Assay

This diagram details the typical steps involved in performing an in vitro enzyme inhibition assay to determine the potency of a compound.

Caption: Experimental workflow for an enzyme inhibition assay.

Conclusion

Benzoic acid derivatives featuring a piperidine side chain represent a versatile and promising class of compounds in drug discovery. Their diverse pharmacological activities, including enzyme inhibition and receptor modulation, underscore their therapeutic potential. The structure-activity relationships highlighted in this guide provide a foundation for the rational design of new, more potent, and selective molecules. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers in the field, facilitating the systematic evaluation and development of these compounds into next-generation therapeutics. Further exploration of this chemical space is warranted to fully unlock its potential in addressing a range of unmet medical needs.

References

- 1. activeconceptsllc.com [activeconceptsllc.com]

- 2. genemod.net [genemod.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 8. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug Discovery Workflow - What is it? [vipergen.com]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Overview

4-(2-Piperidinoethoxy)benzoic acid hydrochloride is a key intermediate in the synthesis of various pharmaceuticals, most notably Raloxifene. Its structure comprises a para-substituted benzoic acid, an ethoxy linker, and a piperidine ring, which is protonated in its hydrochloride salt form. Understanding its spectral characteristics is crucial for quality control and characterization in synthetic processes.

Chemical Structure:

Caption: Chemical structure of this compound.

Representative NMR Data

The following tables present estimated ¹H and ¹³C NMR data for this compound. This data is compiled from typical chemical shift values for its constituent molecular fragments and should be used for illustrative purposes. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Table 1: Representative ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 - 13.5 | br s | 1H | -COOH |

| ~10.0 - 11.0 | br s | 1H | N⁺-H |

| ~7.9 - 8.1 | d | 2H | Aromatic (ortho to -COOH) |

| ~7.0 - 7.2 | d | 2H | Aromatic (ortho to -O) |

| ~4.3 - 4.5 | t | 2H | -O-CH₂-CH₂-N⁺ |

| ~3.4 - 3.6 | t | 2H | -O-CH₂-CH₂-N⁺ |

| ~3.0 - 3.5 | m | 4H | Piperidine (equatorial & axial, adjacent to N⁺) |

| ~1.7 - 2.0 | m | 6H | Piperidine (remaining CH₂) |

Table 2: Representative ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~167 - 169 | -COOH |

| ~162 - 164 | Aromatic C-O |

| ~131 - 133 | Aromatic C (ortho to -COOH) |

| ~122 - 124 | Aromatic C (ipso to -COOH) |

| ~114 - 116 | Aromatic C (ortho to -O) |

| ~65 - 67 | -O-CH₂-CH₂-N⁺ |

| ~55 - 57 | -O-CH₂-CH₂-N⁺ |

| ~53 - 55 | Piperidine C (adjacent to N⁺) |

| ~22 - 24 | Piperidine C (meta to N⁺) |

| ~21 - 23 | Piperidine C (para to N⁺) |

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR data for this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound.

-

Solvent Selection: Due to the hydrochloride salt, deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., -COOH and N⁺-H).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Instrument Parameters

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal dispersion.

-

Nuclei: ¹H (Proton) and ¹³C (Carbon-13).

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

3.3. Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify the chemical shifts (δ) of all signals in both ¹H and ¹³C spectra.

-

Multiplicity and Coupling Constant Analysis: Analyze the splitting patterns (multiplicities) in the ¹H NMR spectrum to determine proton-proton coupling constants (J-values in Hz).

Mandatory Visualizations

Diagram 1: Logical Workflow for NMR Data Acquisition and Analysis

Caption: A workflow for NMR analysis.

Diagram 2: Signaling Pathway of Structural Information from NMR Data

Caption: Deriving structural information from NMR data.

An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 4-(2-Piperidinoethoxy)benzoic acid HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. As a crucial pharmaceutical intermediate, particularly in the synthesis of agents like Raloxifene, understanding its behavior under mass spectrometric conditions is vital for its identification, characterization, and quality control in drug development and research settings.[1]

Molecular Properties

This compound is an organic compound featuring a benzoic acid moiety linked to a piperidine ring through an ethoxy bridge.[1] The hydrochloride salt form enhances the compound's stability and solubility.[1] The key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-(2-piperidin-1-ylethoxy)benzoic acid;hydrochloride | [2] |

| CAS Number | 84449-80-9 | [1][2] |

| Molecular Formula | C₁₄H₂₀ClNO₃ | [2][3] |

| Molecular Weight | 285.76 g/mol | [2][3] |

| Monoisotopic Mass | 285.1131712 Da | [2][3] |

| Parent Compound | 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | [2] |

| Parent Formula | C₁₄H₁₉NO₃ | |

| Parent Mono. Mass | 249.1365 Da |

Predicted Fragmentation Pattern

Under ESI conditions, the molecule is expected to be observed as its protonated free base, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 250.1443. The fragmentation of this precursor ion will likely proceed through several competing pathways, primarily involving the cleavage of the ethoxy bridge and the fragmentation of the piperidine ring.

The major predicted fragmentation pathways are:

-

α-Cleavage adjacent to the piperidine nitrogen: This is a dominant fragmentation pathway for N-alkyl piperidines.[4] Cleavage of the C-C bond within the ethoxy linker is expected to generate a highly stable resonance-stabilized iminium ion.

-

Cleavage of the Ether Linkage: The C-O bonds of the ethoxy bridge are susceptible to cleavage, leading to the separation of the piperidinoethyl group from the benzoic acid moiety.

-

Fragmentation of the Benzoic Acid Moiety: While less dominant in the initial fragmentation steps, subsequent fragmentation of ions still containing the benzoic acid group could involve neutral losses of water (H₂O) and carbon monoxide (CO).